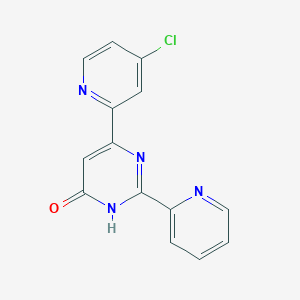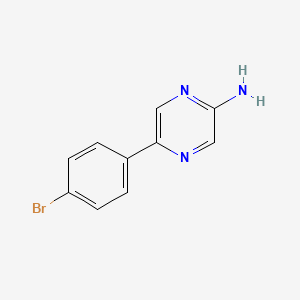![molecular formula C14H17NO2 B8598931 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B8598931.png)
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
描述
7-Benzyl-3-oxa-7-azabicyclo[331]nonan-9-one is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with an epoxide in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
(1R,5S)-7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane: Lacks the ketone group, which may result in different reactivity and biological activity.
(1R,5S)-7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol:
Uniqueness
7-Benzyl-3-oxa-7-azabicyclo[331]nonan-9-one is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
(1S,5R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C14H17NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+ |
InChI 键 |
SLLWALHBEBMXSC-BETUJISGSA-N |
手性 SMILES |
C1[C@@H]2COC[C@@H](C2=O)CN1CC3=CC=CC=C3 |
规范 SMILES |
C1C2COCC(C2=O)CN1CC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
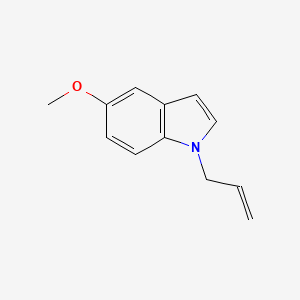
![1-Hydrazinyl-2H-pyrrolo[3,2-F]quinolin-2-one](/img/structure/B8598871.png)
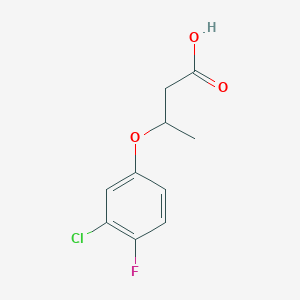
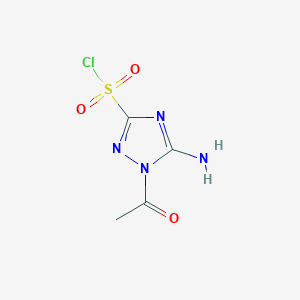
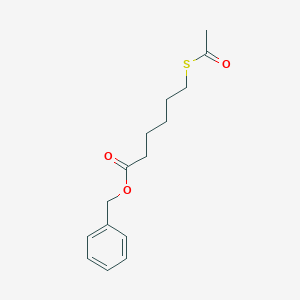
![6-Bromo-2,3-dihydro-1h-3a-aza-cyclopenta[a]indene](/img/structure/B8598900.png)
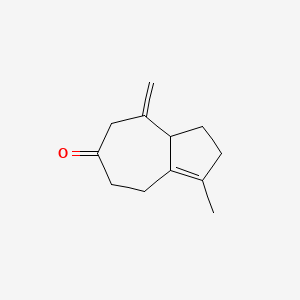
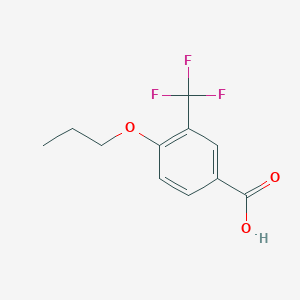
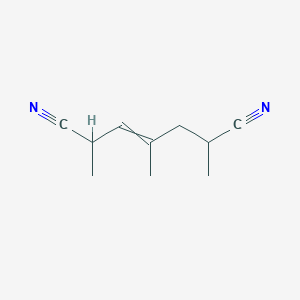

![[3-(Benzylsulfanyl)phenyl]cyanamide](/img/structure/B8598937.png)

